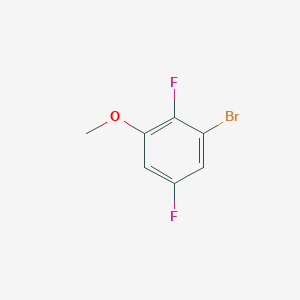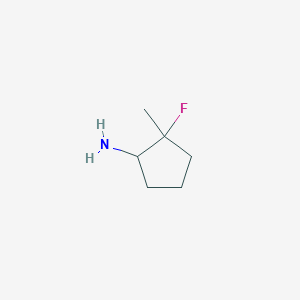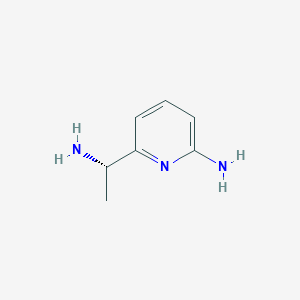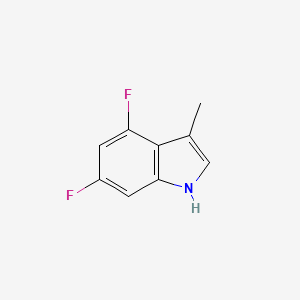
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylsilyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the preparation of the benzyloxy group, which can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Dimethylsilyl Group: The next step involves the introduction of the dimethylsilyl group. This can be done by reacting the benzyloxyphenyl compound with a dimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanol Moiety: The final step involves the attachment of the methanol group to the phenyl ring. This can be achieved through a Grignard reaction, where the phenyl ring is treated with a Grignard reagent followed by the addition of formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
- **(2-((4-Methoxyphenyl)dimethylsily
属性
分子式 |
C22H24O2Si |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
[2-[dimethyl-(4-phenylmethoxyphenyl)silyl]phenyl]methanol |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-11-7-6-10-19(22)16-23)21-14-12-20(13-15-21)24-17-18-8-4-3-5-9-18/h3-15,23H,16-17H2,1-2H3 |
InChI 键 |
JHSALBQCLMAJFB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)



![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)



![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)


![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
